![molecular formula C11H11F3O B6332028 [1-(4-Trifluoromethylphenyl)cyclopropyl]methanol CAS No. 850406-46-1](/img/structure/B6332028.png)

[1-(4-Trifluoromethylphenyl)cyclopropyl]methanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

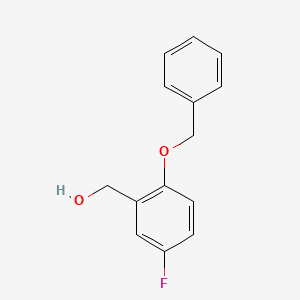

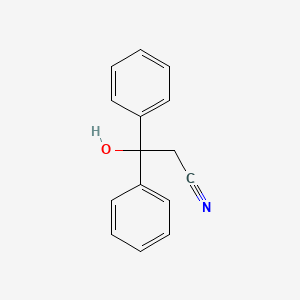

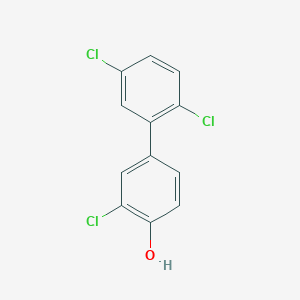

“[1-(4-Trifluoromethylphenyl)cyclopropyl]methanol” is a chemical compound with the molecular formula C11H11F3O . It has a molecular weight of 216.201 . This compound is provided by various scientific distributors for research use .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a cyclopropyl group attached to a methanol group and a 4-Trifluoromethylphenyl group . The exact spatial arrangement of these groups can be determined through techniques like X-ray crystallography or NMR spectroscopy.Physical And Chemical Properties Analysis

“this compound” is a solid compound . Its exact physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the sources I found.Applications De Recherche Scientifique

1. Synthesis of Distally Fluorinated Ketones

Tertiary cyclopropanols, easily available from carboxylic esters, are utilized in synthesizing distally fluorinated ketones. This process involves cyclopropane ring cleavage reactions in methanol, using a copper(ii) acetate catalyst and sodium triflinate. This method shows the potential of using different sulfinate salts as fluoroalkylation reagents, leading to various fluorinated ketones (Konik et al., 2017).

2. Generation of Cyclopropylmethyl Cations

Research on 1-phenylselenocyclopropylmethyl cations demonstrated their generation from cyclopropylmethanols 1 with TsOH. This reaction, depending on the substituents, leads to different products like homoallylic ethers, ring-enlargement products, and ring-opening products (Honda et al., 2009).

3. Halohydrofurans Synthesis

A method for efficiently preparing 3-halohydrofurans involves the hydroxylation/halocyclization of cyclopropyl methanols. This process is catalyzed by TfOH and uses H2O and electrophilic halides, yielding products with cis diastereoselectivity and accommodating various functional groups (Mothe et al., 2011).

4. Antitubercular Activities of Cyclopropyl Methanols

Cyclopropyl methanols have been explored for their antitubercular activities. Certain compounds demonstrated significant minimum inhibitory concentration (MIC) values against Mycobacterium tuberculosis H37Rv, with one compound showing notable activity against multidrug-resistant strains (Bisht et al., 2010).

5. Combinatorial Chemistry Applications

Cyclopropyl phenyl methanones bound to resins were developed as combinatorial scaffolds for generating structurally diverse alicyclic compounds. This represents an efficient synthesis method for these compounds (Grover et al., 2004).

6. Thiol Protecting Group

Tris(4-azidophenyl)methanol, a multifunctional aryl azide, has been reported as a novel thiol protecting group. It can be used in peptoid synthesis and can be cleaved under mild conditions, offering additional opportunities in materials chemistry (Qiu et al., 2023).

7. Reactivity of Radical Cations

Studies on the reactivity of radical cations generated from cyclopropyl(4-methoxyphenyl)phenylmethanol reveal interesting kinetics and product distributions, shedding light on the oxygen acidity and reaction mechanisms of these compounds (Bietti et al., 2006).

Propriétés

IUPAC Name |

[1-[4-(trifluoromethyl)phenyl]cyclopropyl]methanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11F3O/c12-11(13,14)9-3-1-8(2-4-9)10(7-15)5-6-10/h1-4,15H,5-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMECKDLHEJDNAB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(CO)C2=CC=C(C=C2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11F3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(3-Fluorophenyl)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B6331949.png)

![Benzyl methyl(1,4-dioxaspiro[4.5]decan-8-yl)carbamate](/img/structure/B6332017.png)